
Bis(4-(2'-carboxy-2'-methylpropylsulfonyl)phenyl)-2,2'-(1,4-phenylene)diisobutyrate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CE-1037, also known as MDL 201404, is a small molecule drug that functions as an inhibitor of leukocyte elastase (ELA2). It was initially developed by Marion Merrell Dow, Inc. and has been investigated for its potential therapeutic applications in treating various conditions, including congenital disorders, digestive system disorders, and respiratory diseases .
Chemical Reactions Analysis
CE-1037 undergoes various chemical reactions, including:
Oxidation: CE-1037 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CE-1037 into reduced forms.
Substitution: CE-1037 can undergo substitution reactions where specific functional groups are replaced with others.
Hydrolysis: CE-1037 can be hydrolyzed to break down into smaller components.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: CE-1037 is used as a model compound in studies involving enzyme inhibition and reaction mechanisms.
Biology: CE-1037 is investigated for its role in modulating biological processes involving leukocyte elastase, which is implicated in inflammatory responses.
Medicine: CE-1037 has potential therapeutic applications in treating conditions such as cystic fibrosis, chronic obstructive pulmonary disease, and emphysema by inhibiting leukocyte elastase activity.
Mechanism of Action
CE-1037 exerts its effects by inhibiting leukocyte elastase (ELA2), an enzyme involved in the degradation of extracellular matrix proteins. By inhibiting ELA2, CE-1037 helps to reduce tissue damage and inflammation associated with various diseases. The molecular targets of CE-1037 include the active site of leukocyte elastase, where it binds and prevents the enzyme from interacting with its substrates .
Comparison with Similar Compounds
CE-1037 is unique in its specific inhibition of leukocyte elastase. Similar compounds include other leukocyte elastase inhibitors such as:
- ICI200880
- ZD-8321
- Midesteine
These compounds share similar mechanisms of action but may differ in their chemical structures, potency, and pharmacokinetic properties. CE-1037 stands out due to its specific binding affinity and inhibitory activity against leukocyte elastase .
Properties
CAS No. |
155947-72-1 |
|---|---|
Molecular Formula |
C36H40Na2O12S2 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
disodium;3-[4-[2-[4-[1-[4-(2-carboxylato-2-methylpropyl)sulfonylphenoxy]-2-methyl-1-oxopropan-2-yl]phenyl]-2-methylpropanoyl]oxyphenyl]sulfonyl-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H42O12S2.2Na/c1-33(2,29(37)38)21-49(43,44)27-17-13-25(14-18-27)47-31(41)35(5,6)23-9-11-24(12-10-23)36(7,8)32(42)48-26-15-19-28(20-16-26)50(45,46)22-34(3,4)30(39)40;;/h9-20H,21-22H2,1-8H3,(H,37,38)(H,39,40);;/q;2*+1/p-2 |
InChI Key |
HTARXGMNANKUGQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


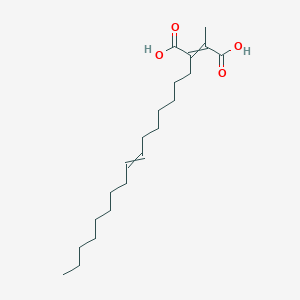
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylundeca-3,5-dienamide](/img/structure/B10780836.png)
![10,13-Dimethyl-17-(2H-pyrazol-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10780839.png)
![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)
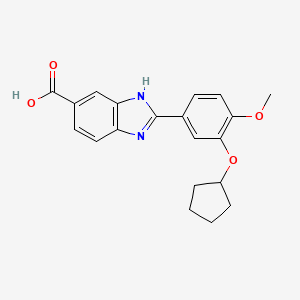
![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780859.png)
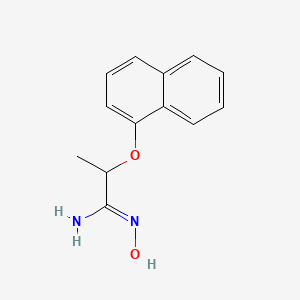
![2-[[4-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780872.png)
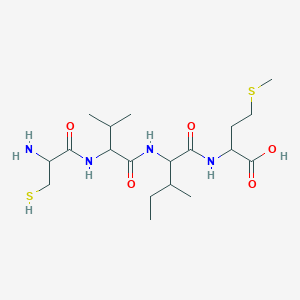

![[6-Hydroxy-2-(4-hydroxynaphthalen-1-yl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B10780896.png)
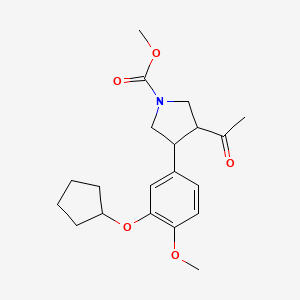
![2-[[2-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-2-oxo-1-phenylethyl]amino]propanoic acid](/img/structure/B10780908.png)
![1-(7-Methoxy-4,4-dimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10780913.png)
